1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea
Description
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a synthetic urea derivative designed as an allosteric modulator of the cannabinoid receptor 1 (CB1). Its structure features a pyrimidine core substituted at the 6-position with a pyrrolidin-1-yl group and a urea linkage connecting to an ortho-tolyl (o-tolyl) aromatic ring.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-6-2-3-7-13(12)19-16(22)20-14-10-15(18-11-17-14)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFRQGYJMQAHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine core: Starting from a suitable pyrimidine precursor, the pyrrolidine group is introduced via nucleophilic substitution.
Urea formation: The intermediate pyrimidine derivative is then reacted with an isocyanate derivative of o-tolyl to form the desired urea compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in developing new antimicrobial agents.
- Anticancer Activity : Research has shown potential anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation through specific molecular pathways.
Medicine
- Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and infections, targeting specific enzymes or receptors involved in disease progression.
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study investigated the effects of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed promising results, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. For instance, compound 29 (pyridine-based) exhibited reduced cooperativity (α = 2.1) compared to pyrimidine-based analogs like 7d (α = 3.8) .
Substituent Effects on the Aromatic Ring
- Electron-Withdrawing vs. Electron-Donating Groups: The o-tolyl group (electron-donating methyl substituent) in the target compound contrasts with 4-cyanophenyl (electron-withdrawing cyano group) in 7d and 8d. Cyano groups enhance binding affinity (e.g., 7d KB = 0.32 μM vs. chloro-substituted analogs KB > 1 μM), suggesting electronic tuning of aryl substituents critically modulates CB1 interactions .
Pyrrolidinyl Optimization
The pyrrolidin-1-yl group at the pyrimidine 6-position is optimal for CB1 modulation, as demonstrated in scaffold-hopping studies. Substitution with bulkier or smaller amines (e.g., dimethylamino) diminishes cooperativity .
Functional Comparison of Key Analogs
*Inference: The target compound’s o-tolyl group may trade off binding affinity (compared to 4-cyanophenyl in 7d/8d) for improved metabolic stability or reduced off-target effects, though specific data is lacking in provided evidence.
Research Findings and Implications
Cooperativity and Binding Affinity
- Pyrimidine-based analogs (7d , 8d ) exhibit higher cooperativity (α > 3.5) than pyridine-based compounds (e.g., SN15b , α = 1.5–2.1), highlighting the core heterocycle’s role in allosteric communication .
- The 4-cyanophenyl substituent in 7d/8d enhances binding affinity over chloro-substituted analogs, suggesting electron-withdrawing groups optimize π-π stacking or dipole interactions .
Selectivity and Functional Outcomes
- Biphenyl derivatives like SC4a achieve sub-100 nM EC50 values, demonstrating that extended aromatic systems significantly boost potency . However, such structures may compromise pharmacokinetic properties (e.g., solubility).
- The target compound’s o-tolyl group could mitigate metabolic oxidation (via methyl steric shielding) compared to para-substituted analogs, though this remains speculative without direct data .
Biological Activity
1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a compound belonging to the class of pyrimidine derivatives, which has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a pyrimidine ring substituted with a pyrrolidine and an o-tolyl group. The presence of these functional groups is significant as they may contribute to the compound's interactions with biological targets.
Biological Activity Overview
Research into the biological activities of this compound has suggested several potential mechanisms of action, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
- Mechanism of Action : The compound has shown promising results against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or function, similar to other pyrimidine derivatives.
-
Case Studies and Findings :
- In vitro studies demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- A comparative study highlighted that modifications in the side chains (such as halogen substitutions) enhanced the antibacterial properties of related compounds, suggesting a structure-activity relationship (SAR) that could guide future modifications .
Anticancer Activity
- Targeted Pathways : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar compounds inhibit lysine-specific histone demethylase 1A (LSD1), which plays a role in epigenetic regulation of gene expression in cancer cells .
- Research Findings :
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea to improve yield and purity?
Methodological Answer:
- Experimental Design: Use statistical methods like factorial design (e.g., Taguchi or Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Computational Guidance: Apply quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Purification Strategies: Utilize column chromatography or recrystallization with polar/non-polar solvent systems to isolate high-purity fractions.
Q. What advanced characterization techniques are critical for validating the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrrolidine and o-tolyl substituents via chemical shift assignments (e.g., δ 2.3–2.7 ppm for pyrrolidine protons) .
- Mass Spectrometry (HRMS): Verify molecular weight (calculated: ~326.4 g/mol) with <2 ppm error .
- X-ray Crystallography: Resolve bond lengths and angles to confirm spatial arrangement, particularly the urea linkage geometry .
Advanced Research Questions
Q. How can computational methods address contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., kinase binding pockets) to explain variations in IC₅₀ values .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (ANOVA, regression) to identify confounding variables (e.g., assay pH, cell line variability) .
- Dose-Response Refinement: Replicate experiments under standardized conditions to isolate activity discrepancies .
Q. What strategies are effective for resolving conflicting data on the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro/In Vivo Correlation (IVIVC): Compare liver microsome stability assays (e.g., human vs. rodent) with pharmacokinetic profiles to identify species-specific metabolism .
- Isotope Labeling: Use -labeled compound to track metabolite formation via LC-MS/MS .
- Enzyme Inhibition Studies: Test CYP450 isoforms (e.g., CYP3A4) to pinpoint enzymatic degradation pathways .
Q. How can researchers design experiments to elucidate the reaction mechanism of urea bond formation in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using -labeled amines to identify rate-determining steps .
- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during synthesis .
- Theoretical Modeling: Calculate activation energies for possible pathways (e.g., nucleophilic substitution vs. carbamate rearrangement) .
Q. What methodologies are recommended for analyzing the compound’s solid-state properties (e.g., polymorphism, solubility)?
Methodological Answer:
Q. How can researchers validate the compound’s selectivity for specific molecular targets in complex biological systems?
Methodological Answer:
- Chemoproteomics: Employ activity-based protein profiling (ABPP) to map off-target interactions .
- CRISPR-Cas9 Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cells .
- Thermal Shift Assays (TSA): Measure target protein stabilization upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
